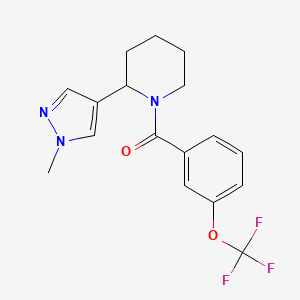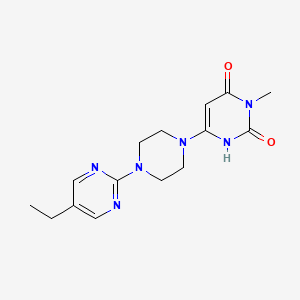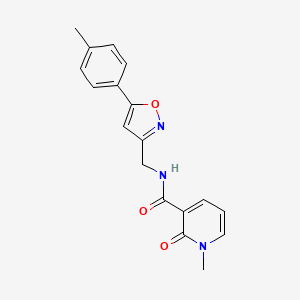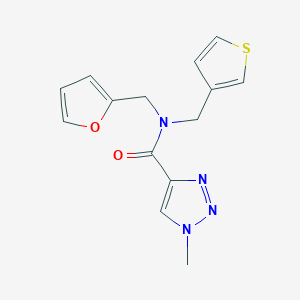![molecular formula C13H16N2O3 B2373053 N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide CAS No. 2192395-19-8](/img/structure/B2373053.png)
N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide, also known as FCPR, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FCPR belongs to the class of piperidinyl propenamides and has shown promising results in various studies related to cancer and inflammation.
Mecanismo De Acción
The mechanism of action of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are known to promote inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide is its selectivity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the limited solubility of this compound in water can pose a challenge in conducting in vitro and in vivo experiments.
Direcciones Futuras
1. Development of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide analogs with improved solubility and bioavailability.
2. Investigation of the potential of this compound as a therapeutic agent for other diseases such as arthritis and neurodegenerative disorders.
3. Exploration of the mechanism of action of this compound in cancer cells to identify potential drug targets.
4. Evaluation of the efficacy of this compound in combination with other anticancer agents.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its safety and efficacy.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and inflammation. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide involves the reaction of furan-2-carboxylic acid with piperidine and propargyl bromide. The resulting product is then subjected to catalytic hydrogenation to obtain this compound.
Aplicaciones Científicas De Investigación
N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-12(16)14-10-5-7-15(8-6-10)13(17)11-4-3-9-18-11/h2-4,9-10H,1,5-8H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZLNVGDOFJNRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)






![4-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2372982.png)

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)
![1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2372987.png)

![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2372990.png)
